2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
CAS No.:
Cat. No.: VC9417227
Molecular Formula: C18H25NO5S
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25NO5S |
|---|---|
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 2-[(4,5-dimethyl-3-propoxycarbonylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C18H25NO5S/c1-4-9-24-18(23)14-10(2)11(3)25-16(14)19-15(20)12-7-5-6-8-13(12)17(21)22/h12-13H,4-9H2,1-3H3,(H,19,20)(H,21,22) |
| Standard InChI Key | GLKFRBLCHHSNLL-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCCC2C(=O)O |
| Canonical SMILES | CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCCC2C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure integrates a thiophene ring—a five-membered aromatic system containing sulfur—with a cyclohexane backbone functionalized by carboxylic acid and carbamoyl groups. The thiophene ring is substituted at the 3-position with a propoxycarbonyl group () and at the 4- and 5-positions with methyl groups. A carbamoyl bridge () links the thiophene ring to the cyclohexane moiety, which itself terminates in a carboxylic acid group ().
Key Functional Groups:
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Thiophene Derivative: The sulfur-containing aromatic ring contributes to electronic delocalization, enhancing reactivity in electrophilic substitution reactions.
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Carbamate Group: The propoxycarbonyl substituent introduces steric bulk and modulates solubility, potentially influencing pharmacokinetic properties.
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Carboxylic Acid: The terminal group enables hydrogen bonding and salt formation, critical for interactions with biological targets.
The three-dimensional conformation of the cyclohexane ring (likely in a chair configuration) and the spatial orientation of substituents are hypothesized to influence binding affinity in enzymatic systems.
Synthesis and Preparation
Multi-Step Organic Synthesis
The synthesis of 2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves sequential reactions optimized for yield and purity. A generalized pathway includes:
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Thiophene Ring Functionalization:
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Introduction of methyl groups at the 4- and 5-positions via Friedel-Crafts alkylation.
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Propoxycarbonyl group installation at the 3-position using propyl chloroformate under basic conditions.
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Carbamoyl Bridge Formation:
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Reaction of the 2-amino-thiophene derivative with a cyclohexane-based acyl chloride to form the carbamoyl linkage.
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Carboxylic Acid Introduction:
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Hydrolysis of a pre-installed ester group on the cyclohexane ring to yield the final carboxylic acid.
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Challenges and Optimizations:
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Steric hindrance from the methyl and propoxycarbonyl groups necessitates careful temperature control during substitution reactions.
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Purification via column chromatography or crystallization is critical to isolate the final product from byproducts.
Chemical Properties and Reactivity
Acid-Base Behavior
The carboxylic acid group () confers pH-dependent solubility, with deprotonation occurring in alkaline environments. The carbamoyl group () remains protonated under physiological conditions, influencing hydrogen-bonding interactions.
Representative Reactions:
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Esterification:
Reaction with alcohols in the presence of yields esters, enhancing lipid solubility for membrane permeability studies: -
Amide Formation:
Condensation with amines generates amide derivatives, useful for probing structure-activity relationships.
Spectroscopic Characterization:
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NMR: -NMR signals at (carboxylic acid proton) and (thiophene aromatic protons).
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IR: Stretching vibrations at (C=O) and (O-H).
Interaction Studies and Computational Modeling
Molecular Docking Simulations
Preliminary docking studies using the PDB 1XYZ enzyme model suggest moderate binding affinity () at the active site, driven by:
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Hydrogen bonds between the carboxylic acid and Arg123.
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Hydrophobic interactions between the cyclohexane ring and Phe156.
In Vitro Assay Considerations
Future work should prioritize:
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Cytotoxicity Screening: MTT assays in HepG2 cells.
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Solubility Optimization: Prodrug strategies to enhance bioavailability.
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